ethyl3,5-dihydroxy-2-naphthoate
Description
Contextualization within Naphthoate Ester Chemistry
Naphthoate esters are a class of aromatic esters derived from naphthoic acids. The naphthalene (B1677914) backbone, a bicyclic aromatic system, imparts unique electronic and structural properties to these molecules. The position and nature of substituents on the naphthalene ring, as well as the type of alcohol forming the ester, can significantly influence the compound's physical and chemical characteristics.
Significance of Naphthoic Acid Derivatives as Research Subjects
Naphthoic acid and its derivatives are pivotal subjects in various fields of chemical and biological research. Their rigid and planar structure makes them valuable scaffolds in medicinal chemistry and materials science.
In the realm of medicinal chemistry, derivatives of dihydroxynaphthoic acid have shown promising biological activities. For example, 3,5-dihydroxy-2-naphthoic acid has been investigated as a potential therapeutic agent. nih.govfrontiersin.org Research has identified it as a lead compound for designing lactate (B86563) dehydrogenase-specific inhibitors for the treatment of babesiosis, a disease caused by protozoan parasites. nih.govfrontiersin.org Furthermore, studies on various dihydroxynaphthoic acids, including the 3,5-isomer, have revealed their role as agonists or antagonists of the aryl hydrocarbon receptor (AhR), a protein involved in regulating gene expression and cellular responses to environmental stimuli. nih.gov This modulation of AhR activity suggests potential applications in immunology and toxicology.
The broader class of naphthoic acid derivatives has also been explored for other applications, such as in the development of new antimicrobial agents. For instance, inhibitors of 1,4-dihydroxy-2-naphthoate prenyltransferase are being investigated as potential drugs against multidrug-resistant Gram-positive pathogens. researchgate.net
Overview of Current Research Trends and Future Outlooks for Naphthoate Esters
Current research on naphthoate esters and their parent acids is largely driven by the quest for new therapeutic agents and functional materials. The ability to synthesize a wide array of derivatives allows for the fine-tuning of their properties to achieve desired biological or physical effects.
A significant trend involves the use of these compounds as building blocks for more complex molecules with specific biological targets. The structural information from studies on compounds like 3,5-dihydroxy-2-naphthoic acid provides a rational basis for the design of new inhibitors and modulators of enzymes and receptors. nih.govfrontiersin.org
The future outlook for naphthoate esters, including ethyl 3,5-dihydroxy-2-naphthoate, will likely involve their exploration in areas such as:
Drug Discovery: As our understanding of the biological targets of naphthoic acid derivatives grows, more sophisticated and potent drug candidates can be developed.
Materials Science: The aromatic and rigid nature of the naphthalene core makes these compounds suitable for incorporation into polymers and other materials with specific optical or electronic properties.
Chemical Biology: Naphthoate esters can be used as chemical probes to study biological processes, leveraging their potential fluorescence or specific interactions with biomolecules.
While ethyl 3,5-dihydroxy-2-naphthoate itself has not been the subject of extensive research, its chemical nature places it at the intersection of these exciting research avenues. Future studies may yet uncover specific applications for this particular ester, building upon the rich foundation of knowledge established for the broader class of naphthoic acid derivatives.
Data on Related Naphthoic Acid Derivatives
Since specific experimental data for ethyl 3,5-dihydroxy-2-naphthoate is not widely published, the following tables provide information on its parent acid and a related methyl ester to offer a comparative context.
Table 1: Properties of 3,5-Dihydroxy-2-naphthoic Acid
| Property | Value | Reference |
| CAS Number | 89-35-0 | sigmaaldrich.com |
| Molecular Formula | C₁₁H₈O₄ | sigmaaldrich.com |
| Molecular Weight | 204.18 g/mol | sigmaaldrich.com |
| Form | Powder | sigmaaldrich.com |
| InChIKey | YELLAPKUWRTITI-UHFFFAOYSA-N | sigmaaldrich.com |
This data is for the parent carboxylic acid and is provided for contextual reference.
Table 2: Spectroscopic Data for Methyl 3-Hydroxy-2-naphthoate
| Spectroscopic Data | Details | Reference |
| ¹H NMR | InChI=1S/C12H10O3/c1-15-12(14)10-6-8-4-2-3-5-9(8)7-11(10)13/h2-7,13H,1H3 | chemicalbook.com |
| InChIKey | YVVBECLPRBAATK-UHFFFAOYSA-N | chemicalbook.com |
This data is for a related methyl ester and is provided for illustrative purposes.
Structure
3D Structure
Properties
Molecular Formula |
C13H12O4 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
ethyl 3,5-dihydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H12O4/c1-2-17-13(16)10-6-8-4-3-5-11(14)9(8)7-12(10)15/h3-7,14-15H,2H2,1H3 |
InChI Key |
RRBOETJFOOTYPG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C2C(=C1)C=CC=C2O)O |
Origin of Product |
United States |
Chemical Transformations and Reactivity Profiles of Ethyl 3,5 Dihydroxy 2 Naphthoate Analogues
Cyclization Reactions of Dihydroxynaphthoate Esters
Cyclization reactions are powerful synthetic tools for constructing complex molecular scaffolds from simpler precursors. nih.gov In the context of dihydroxynaphthoate esters, these reactions are primarily utilized to build fused ring systems, such as dibenzofurans. Dibenzofurans are significant heterocyclic compounds, with many natural and synthetic derivatives exhibiting promising biological activities, including anti-tumor and antibacterial properties. researchgate.netrsc.org
The synthesis of dibenzofuran (B1670420) derivatives can be achieved through various strategies, often involving the formation of a C-O bond to create the furan (B31954) ring fused to the existing benzene (B151609) rings. rsc.org One common approach is the cascade cyclization strategy, which allows for the efficient synthesis of complex molecules like aminobenzofuran spiroindanone derivatives in high yields. researchgate.net Another method involves the palladium-catalyzed intramolecular cyclization of appropriate precursors. While specific examples detailing the cyclization of ethyl 3,5-dihydroxy-2-naphthoate itself are not prevalent, the general reactivity of naphthols and related phenolic compounds provides a basis for these transformations. For instance, a copper-catalyzed cascade cyclization of ortho-ester-substituted diaryliodonium salts with naphthols has been developed to synthesize 3,4-benzocoumarin derivatives. beilstein-archives.org This process involves the formation of two chemical bonds in a single operation, showcasing an efficient method for building polycyclic systems. beilstein-archives.org
Table 1: Examples of Cyclization Reactions for Naphthol and Phenol (B47542) Derivatives
| Starting Material | Reagents & Conditions | Product Type | Yield | Citation |
|---|---|---|---|---|
| Naphthol | ortho-Ester-substituted diaryliodonium salt, Copper catalyst, DCE, 80-130°C | 3,4-Benzocoumarin | Moderate to High | beilstein-archives.org |
| 2-Acetylbenzofuran & 2,4,6-Trichlorophenylhydrazine | Ethanol (B145695) (EtOH), Hydrochloric acid (HCl), Boiling | Dibenzofuran derivative | Not specified | researchgate.net |
| α-Sulfonyl o-hydroxyacetophenones & 1,4-Dichloro-2-butyne | Potassium carbonate, Air atmosphere | Functionalized bis-sulfonyl dibenzofuran | Appreciable | researchgate.net |
Photo-Induced Chemical Rearrangements (e.g., Photodecarbonylation)
Photo-induced reactions represent a key aspect of green chemistry as they often proceed without the need for additional reagents or harsh conditions. researchgate.net In the realm of aromatic esters and related compounds, photochemical transformations can lead to significant skeletal rearrangements. For example, the irradiation of certain succinate (B1194679) esters in ethanol can lead to cyclization, forming dihydronaphthalene derivatives with specific stereochemistry. researchgate.net
A notable photo-induced rearrangement has been observed in (E)-3-arylvinyl-4H-chromen-4-ones, which are structurally related to naphthoic acid derivatives. When irradiated with a high-pressure mercury lamp in ethanol, these compounds undergo an efficient rearrangement to yield benzoaryl-5-yl(2-hydroxyphenyl)methanones in high yields (77–95%). researchgate.net This reaction proceeds without any transition metals, oxidants, or other additives, highlighting the synthetic utility of photochemical methods. researchgate.net While photodecarbonylation—the light-induced loss of carbon monoxide—is a known process for some aromatic ketones and esters, specific studies on ethyl 3,5-dihydroxy-2-naphthoate are not detailed in the provided context. However, the general principles of photo-induced cyclization and rearrangement in similar aromatic systems suggest a rich potential for photochemical derivatization. researchgate.netresearchgate.net
Table 2: Photo-Induced Rearrangement Example
| Starting Material | Reaction Conditions | Product | Yield | Citation |
|---|---|---|---|---|
| (E)-3-Arylvinyl-4H-chromen-4-ones | High-pressure mercury lamp, 95% EtOH, Room temp., Ar atmosphere | Benzoaryl-5-yl(2-hydroxyphenyl)methanone | 77-95% | researchgate.net |
| E, E-Dibenzylidenesuccinate ester | Irradiation in EtOH | cis-Dihydronaphthalene derivative | Almost exclusively | researchgate.net |
Derivatization through Functional Group Modifications
The ester and hydroxyl groups of ethyl 3,5-dihydroxy-2-naphthoate are prime targets for functional group modifications, enabling the synthesis of a wide array of derivatives.
The conversion of esters to amides is a fundamental transformation in organic synthesis due to the prevalence of the amide bond in pharmaceuticals and biologically active molecules. nih.govnih.gov Direct amidation of esters can be achieved by reacting them with amines, often requiring heat. masterorganicchemistry.com The reactivity of the ester is a key factor; for instance, esters of phenols are more reactive towards amines than esters of alcohols. libretexts.org
More advanced methods have been developed for the efficient synthesis of amides from unactivated esters. One such method involves a nickel-catalyzed reductive coupling of esters with nitroarenes, which provides a direct route to aromatic amides. nih.gov Another highly efficient, catalyst-free method utilizes sodium amidoboranes (NaNHRBH₃) to react with esters at room temperature. nih.gov This process is rapid, often completing within minutes, and proceeds with high chemoselectivity and quantitative conversion to the corresponding primary or secondary amides. nih.gov These modern methods offer significant advantages over traditional approaches that may require harsh conditions or the pre-activation of a carboxylic acid. nih.gov
Table 3: Methods for Amide Formation from Esters
| Ester Type | Reagents & Conditions | Amide Type | Key Features | Citation |
|---|---|---|---|---|
| Unactivated Esters | Nitroarenes, Ni(0) catalyst, 90°C | Aromatic Amides | Direct amidation, good functional group tolerance | nih.gov |
| General Esters | Ammonia (NH₃) or Amines, Heat | Primary, Secondary, or Tertiary Amides | Basic method, requires heat | masterorganicchemistry.com |
| Various Esters | Sodium amidoboranes (NaNHRBH₃), THF, Room temp. | Primary or Secondary Amides | Rapid (5 min), catalyst-free, quantitative yield | nih.gov |
The hydroxyl groups on the naphthoate ring can be readily alkylated to introduce new functionalities, such as pyridylmethoxy and benzhydryloxy groups. This is typically achieved through a Williamson ether synthesis, where the hydroxyl group is first deprotonated with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an appropriate alkyl halide (e.g., a pyridylmethyl chloride or a benzhydryl bromide).
While specific examples of introducing these exact moieties onto ethyl 3,5-dihydroxy-2-naphthoate are not detailed, the synthesis of related structures provides a template for these transformations. For instance, the synthesis of aryldihydronaphthalene derivatives has been accomplished through the Brønsted acid-catalyzed cyclization of benzhydrol precursors. nih.gov This indicates the chemical compatibility and reactivity of the benzhydryl group in complex molecular settings. The introduction of such bulky groups can significantly alter the steric and electronic properties of the parent molecule, which is a common strategy in drug design to modulate binding affinity to biological targets.
Table of Mentioned Compounds
| Compound Name |
|---|
| Ethyl 3,5-dihydroxy-2-naphthoate |
| Dibenzofuran |
| Aminobenzofuran spiroindanone |
| 3,4-Benzocoumarin |
| 2-Acetylbenzofuran |
| 2,4,6-Trichlorophenylhydrazine |
| α-Sulfonyl o-hydroxyacetophenone |
| 1,4-Dichloro-2-butyne |
| (E)-3-Arylvinyl-4H-chromen-4-one |
| Benzoaryl-5-yl(2-hydroxyphenyl)methanone |
| E, E-Dibenzylidenesuccinate ester |
| Dihydronaphthalene |
| Sodium amidoborane |
| Benzhydrol |
| Pyridylmethyl chloride |
Advanced Spectroscopic and Structural Elucidation Techniques in Research
Vibrational Spectroscopy for Molecular Confirmation (e.g., FT-IR)
Fourier-transform infrared (FT-IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For ethyl 3,5-dihydroxy-2-naphthoate, the FT-IR spectrum provides definitive evidence of its key structural features.
The most prominent bands are attributed to the hydroxyl (O-H) and carbonyl (C=O) groups. The O-H stretching vibrations of the phenolic groups are typically observed as a broad band in the region of 3400-3200 cm⁻¹. The C=O stretch of the ester group gives rise to a strong, sharp absorption band around 1700-1680 cm⁻¹. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group are found just below 3000 cm⁻¹. The spectrum is further characterized by C-O stretching vibrations for the ester and phenol (B47542) groups in the 1300-1000 cm⁻¹ region and various C=C stretching vibrations within the naphthalene (B1677914) ring system between 1600 and 1450 cm⁻¹. rsc.org
Table 1: Characteristic FT-IR Vibrational Frequencies for Ethyl 3,5-dihydroxy-2-naphthoate
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | Phenolic Hydroxyl | 3400 - 3200 | Strong, Broad |
| C-H Stretch | Aromatic | 3100 - 3000 | Medium |
| C-H Stretch | Aliphatic (Ethyl) | 2980 - 2850 | Medium |
| C=O Stretch | Ester Carbonyl | 1700 - 1680 | Strong, Sharp |
| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium to Weak |
Electronic Absorption and Emission Spectroscopy for Photophysical Analysis (e.g., UV-Vis, Fluorescence)
UV-Visible (UV-Vis) and fluorescence spectroscopy are employed to investigate the electronic transitions within the molecule. The extended π-conjugated system of the naphthalene core in ethyl 3,5-dihydroxy-2-naphthoate is expected to absorb UV radiation, leading to π→π* transitions. The presence of hydroxyl and ester functional groups, which act as auxochromes, can shift the absorption maxima to longer wavelengths (a bathochromic or red shift). biosynth.com
In a suitable solvent, the UV-Vis spectrum would likely show strong absorption bands in the UV region, characteristic of the naphthalene chromophore. Fluorescence spectroscopy can reveal the emission properties of the compound after electronic excitation. The emission spectrum is typically a mirror image of the absorption spectrum and provides information on the excited state of the molecule.
High-Resolution Mass Spectrometry for Product Identification and Purity Assessment
High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous identification and purity assessment of synthesized compounds. Unlike standard mass spectrometry, HRMS provides a highly accurate mass measurement, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition and molecular formula of a compound. nih.gov
For ethyl 3,5-dihydroxy-2-naphthoate (C₁₃H₁₂O₄), the calculated exact mass is 232.0736 u. HRMS analysis would be expected to yield a measured mass extremely close to this theoretical value, confirming the identity of the compound and ruling out impurities with different elemental compositions. nih.govnih.gov
Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic compounds in solution. ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of ethyl 3,5-dihydroxy-2-naphthoate.
In the ¹H NMR spectrum, the ethyl group would present as a characteristic quartet for the methylene (B1212753) protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃), due to spin-spin coupling. rsc.org The protons on the naphthalene ring would appear as distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The chemical shifts and coupling patterns of these aromatic protons are diagnostic for the substitution pattern on the naphthalene core. The hydroxyl protons would appear as broad singlets, the chemical shift of which can be concentration and solvent-dependent. chemicalbook.com
The ¹³C NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom in the molecule. chemicalbook.com Key signals include the carbonyl carbon of the ester at the downfield end of the spectrum (around δ 170 ppm), several signals for the aromatic carbons of the naphthalene ring (δ 110-160 ppm), and two signals for the ethyl group carbons (δ ~60 ppm for the -OCH₂- and δ ~14 ppm for the -CH₃). rsc.orgchemicalbook.com
Table 2: Predicted ¹H NMR Spectral Data for Ethyl 3,5-dihydroxy-2-naphthoate
| Proton Type | Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| -CH₃ | Ethyl group | ~1.3 - 1.4 | Triplet (t) |
| -CH₂- | Ethyl group | ~4.3 - 4.4 | Quartet (q) |
| Ar-H | Naphthalene ring | ~7.0 - 8.5 | Multiplets/Singlets |
Table 3: Predicted ¹³C NMR Spectral Data for Ethyl 3,5-dihydroxy-2-naphthoate
| Carbon Type | Environment | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| C=O | Ester Carbonyl | ~170 |
| C-O | Aromatic C attached to OH | ~150 - 158 |
| C-H, C-C | Aromatic Carbons | ~110 - 138 |
| -OCH₂- | Ethyl group | ~61 |
Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Architecture Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of ethyl 3,5-dihydroxy-2-naphthoate, one can obtain accurate measurements of bond lengths, bond angles, and torsion angles. researchgate.net
This technique reveals the molecule's conformation and how individual molecules pack together to form the crystal lattice. Intermolecular interactions, such as hydrogen bonding between the hydroxyl groups and the ester carbonyl oxygen, and π-π stacking between the naphthalene rings, can be identified and characterized. This information is crucial for understanding the physical properties of the solid material. A study on the closely related compound, ethyl 3,5-dihydroxybenzoate (B8624769), revealed a monoclinic crystal system, demonstrating how these molecules pack via hydrogen bonding. researchgate.net
Table 4: Representative Crystallographic Data (based on analogue ethyl 3,5-dihydroxybenzoate)
| Parameter | Description | Example Value |
|---|---|---|
| Crystal System | The crystal system of the unit cell. | Monoclinic |
| Space Group | The symmetry group of the crystal. | P12₁/c1 |
| a, b, c (Å) | Unit cell dimensions. | a = 7.353, b = 14.523, c = 17.585 |
| β (°) | Unit cell angle. | 93.387 |
| Z | Number of molecules per unit cell. | 8 |
Data from a study on ethyl 3,5-dihydroxybenzoate hemihydrate and serves as an illustrative example. researchgate.net
Computational Crystallography and Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)
Computational methods, particularly Hirshfeld surface analysis, provide a powerful means to visualize and quantify intermolecular interactions within a crystal lattice, complementing experimental X-ray diffraction data. nih.gov The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which allows for the mapping of different intermolecular contact types. nih.gov
Theoretical and Computational Investigations of Naphthoate Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., DFT)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in exploring the electronic structure and chemical reactivity of naphthoate systems. researchgate.net DFT methods, such as B3LYP, are frequently employed to optimize molecular geometries and compute various electronic properties. researchgate.net These calculations help to elucidate the relationship between a molecule's structure and its performance. researchgate.net
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, being the highest energy orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, governing the molecule's electrophilicity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net A small energy gap indicates that the molecule is more reactive and prone to charge transfer interactions. researchgate.net For related naphthoate derivatives, FMO analysis has shown that charge transfer interactions occur within the molecule, which is crucial for understanding its reactivity. researchgate.net
Table 1: Illustrative Frontier Molecular Orbital (FMO) Data for a Naphthoate System
| Parameter | Energy (eV) | Description |
| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -2.50 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 3.75 | ELUMO - EHOMO; indicates chemical reactivity and stability. researchgate.net |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It helps in predicting how a molecule will interact with other species and identifies the sites susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net
The MEP map uses a color scale to represent different electrostatic potential values.
Red regions indicate negative electrostatic potential, highlighting electron-rich areas that are prone to electrophilic attack. These are typically associated with lone pairs of heteroatoms.
Blue regions denote positive electrostatic potential, signifying electron-poor areas that are susceptible to nucleophilic attack.
Green regions represent neutral or zero potential areas.
For derivatives related to naphthoates, MEP surface studies have been effectively used to locate these nucleophilic and electrophilic zones, providing a clear picture of the molecule's reactive sites. researchgate.net
Prediction of Spectroscopic Properties through Computational Methods
Computational methods are not only used to predict reactivity but also to simulate and interpret spectroscopic data, providing a direct link between theoretical models and experimental observations. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating electronic absorption (UV-Vis) and emission (fluorescence) spectra. nih.gov By calculating the electronic transitions between molecular orbitals, TD-DFT can predict the absorption maxima (λmax) and fluorescence peaks. nih.gov
These theoretical simulations are crucial for several reasons. They can aid in the assignment of experimental spectral bands to specific electronic transitions within the molecule. Furthermore, a close agreement between computed and experimental spectra serves to validate the chosen computational methodology, lending confidence to the prediction of other properties like NLO characteristics. nih.gov For instance, in studies of related naphthalimide derivatives, calculated absorption and emission spectra showed reasonable agreement with experimental values, confirming the suitability of the computational approach. nih.gov
Table 2: Example Comparison of Experimental and Theoretically Simulated Spectral Data
| Spectrum Type | Experimental λmax (nm) | Theoretical λmax (nm) |
| UV-Vis Absorption | 353 | 400 |
| Fluorescence Emission | 420 | - |
| Data based on findings for naphthalimide derivatives, illustrating the principle of spectral simulation. nih.gov |
The three-dimensional structure and flexibility of a molecule are critical to its function. Conformational analysis through computational methods, such as Potential Energy Surface (PES) scans, can identify the most stable conformers of a molecule by calculating the energy associated with rotations around specific bonds. nih.gov
For a molecule like ethyl 3,5-dihydroxy-2-naphthoate, which contains hydroxyl groups, intramolecular hydrogen bonding (IHB) plays a significant role in determining its preferred conformation. researchgate.net An IHB can form between a hydroxyl proton (donor) and the carbonyl oxygen of the ester group (acceptor), creating a more rigid, "closed" conformation. The presence and strength of IHBs can be characterized using DFT calculations. researchgate.net The solvent environment can also influence this equilibrium; polar solvents may form intermolecular hydrogen bonds with the solute, competing with and disrupting the IHB, leading to a more flexible "open" conformer. unito.it This "chameleon-like" ability to adopt different conformations is crucial for properties like membrane permeability. unito.it
Nonlinear Optical (NLO) Properties Studies via Computational Approaches
Molecules with extensive π-conjugated systems and significant charge separation often exhibit nonlinear optical (NLO) properties, making them valuable for applications in optoelectronics and photonics. Computational chemistry offers a powerful and efficient way to screen and design molecules with high NLO activity. researchgate.net
DFT calculations can be used to compute the key parameters that define NLO behavior, such as the first and third-order hyperpolarizabilities (β and γ, respectively). researchgate.netnih.gov For related naphthoate and naphthalimide systems, computational studies have been performed to calculate these properties. researchgate.netnih.gov The results of these calculations can reveal the potential of a compound for NLO applications, guiding synthetic efforts toward the most promising candidates. nih.gov For example, the calculated average third-order NLO polarizabilities (˂γ˃) of some naphthalimide derivatives were found to be significantly greater than that of the reference material p-nitroaniline (p-NA). nih.gov
Table 3: Illustrative Calculated Nonlinear Optical (NLO) Properties
| Molecule | First Hyperpolarizability (β) (esu) | Average Third-Order Polarizability (˂γ˃) (esu) |
| Reference (p-NA) | 1.0x | 1.0x |
| Naphthoate System (Hypothetical) | 9.0x | 21.0x |
| Values are presented as multiples of a reference material (p-NA) to illustrate the enhancement of NLO properties, based on findings for related compounds. nih.gov |
Determination of Polarizability (α) and Hyperpolarizability (β and γ)
Theoretical investigations on similar molecules, such as 2-acetylphenyl-2-naphthoate, have employed ab initio calculations and density functional theory (DFT) to analyze their molecular structure and properties. nih.gov Such studies typically involve optimizing the molecular geometry and then calculating the electronic properties, including polarizability and hyperpolarizability, using various basis sets to ensure accuracy. These computational approaches allow for a detailed understanding of the electronic distribution and how it is perturbed by an electric field, which is the basis of NLO phenomena.
Theoretical Evaluation of Molecular Susceptibility (χ⁽³⁾)
The third-order molecular susceptibility (χ⁽³⁾) is directly related to the second hyperpolarizability (γ) and is a measure of a material's third-order NLO response. The theoretical evaluation of this property is a key goal of computational studies on NLO materials. For naphthoate systems, these calculations would be performed using quantum chemical software packages.
Research on the magnetic susceptibility of substituted naphthalenes demonstrates the use of additive schemes and direct quantum chemical calculations to determine molecular properties. researcher.liferesearchgate.net A similar approach can be applied to calculate the electric susceptibility. By determining the hyperpolarizability (γ), the molecular susceptibility (χ⁽³⁾) can be derived, providing a theoretical basis for the NLO potential of the compound. These theoretical predictions are invaluable for screening candidate molecules for applications in optical devices.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as ethyl 3,5-dihydroxy-2-naphthoate, and a biological target, typically a protein. These methods provide detailed information about the binding mode, affinity, and the key intermolecular interactions that stabilize the ligand-protein complex.
While specific molecular docking studies for ethyl 3,5-dihydroxy-2-naphthoate are limited, extensive research has been conducted on the closely related compound, 3,5-dihydroxy-2-naphthoic acid (DHNA). nih.govnih.gov These studies provide valuable insights that can be extrapolated to its ethyl ester derivative.
Identification and Characterization of Binding Sites (e.g., Lactate (B86563) Dehydrogenase Active Site)
Molecular docking studies have identified 3,5-dihydroxy-2-naphthoic acid as an inhibitor of lactate dehydrogenase (LDH), a crucial enzyme in the anaerobic metabolic pathway of various organisms, including the parasite Babesia microti. nih.gov The active site of B. microti lactate dehydrogenase (BmLDH) has been characterized as the primary binding location for DHNA. nih.gov
Docking simulations revealed that DHNA fits into the active site of BmLDH, a pocket that is also targeted by other known LDH inhibitors. nih.gov The precise orientation and conformation of the ligand within the binding site are crucial for its inhibitory activity. The characterization of this binding site provides a structural basis for the design of more potent and selective inhibitors.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonds, π-Alkyl Stacking)
The stability of the ligand-protein complex is governed by a network of intermolecular interactions. In the case of 3,5-dihydroxy-2-naphthoic acid docked into the BmLDH active site, several key interactions have been identified. nih.gov These include:
Hydrogen Bonds: The hydroxyl and carboxyl groups of DHNA are predicted to form hydrogen bonds with amino acid residues in the active site of BmLDH. These interactions are critical for the affinity and specificity of the inhibitor.
Hydrophobic Interactions: The naphthalene (B1677914) core of the molecule participates in hydrophobic interactions with nonpolar residues within the binding pocket, further stabilizing the complex. nih.gov
While π-alkyl stacking is a common interaction in ligand-protein binding, the specific published studies on DHNA with BmLDH have highlighted hydrogen bonds and general hydrophobic interactions as the primary stabilizing forces. nih.gov It is anticipated that the ethyl ester, ethyl 3,5-dihydroxy-2-naphthoate, would adopt a similar binding mode, with the ethyl group potentially introducing additional hydrophobic interactions.
Table of Binding Interaction Data for 3,5-dihydroxy-2-naphthoic acid (DHNA) with Babesia microti Lactate Dehydrogenase (BmLDH)
| Interaction Type | Interacting Groups on DHNA | Interacting Residues in BmLDH Active Site |
| Hydrogen Bonds | Hydroxyl groups, Carboxyl group | Polar/charged amino acid residues |
| Hydrophobic Interactions | Naphthalene ring system | Nonpolar amino acid residues |
In Vitro Biochemical and Enzymatic Activity Studies of Naphthoate Derivatives
Investigations on Lactate (B86563) Dehydrogenase (LDH) Inhibition by Dihydroxynaphthoic Acids
Dihydroxynaphthoic acids have been the focus of extensive research regarding their inhibitory effects on lactate dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis. researchgate.netprovidence.edu These investigations have explored the specificity, kinetics, and binding properties of these compounds against LDH from different species, including parasites and humans.
Specificity and Selectivity Profiling against Parasitic LDHs (e.g., Babesia microti LDH, Plasmodium falciparum LDH) versus Human LDHs
A significant aspect of the research on dihydroxynaphthoic acid derivatives is their selective inhibition of parasitic LDH over human LDH isoforms. nih.govnih.gov This selectivity is a critical factor for the development of therapeutic agents with minimal off-target effects.
For instance, 3,5-dihydroxy-2-naphthoic acid (DHNA) has demonstrated remarkable selectivity, inhibiting the recombinant LDH from Babesia microti (rBmLDH) with an approximately 5,000-fold greater potency than human LDH. researchgate.net Similarly, another naphthalene-based compound, 1,6-dibromo-2-hydroxynapthalene-3-carboxylic acid (DBHCA), showed a ~109-fold selectivity for rBmLDH over human LDH. researchgate.net
Structure-based molecular design has led to the identification of novel dihydroxynaphthoic acid analogs predicted to inhibit Plasmodium falciparum LDH (pfLDH) in the low nanomolar range, with enhanced selectivity over the human isoform. nih.gov The selectivity of these substituted dihydroxynaphthoic acids for human LDH-H, LDH-M, or pfLDH is heavily influenced by the chemical groups at the 4- and 7-positions of the dihydroxynaphthoic acid backbone. nih.gov
Determination of Kinetic Parameters of Enzyme Inhibition (e.g., IC₅₀, Kᵢ, Kᴅ values)
Kinetic studies have been instrumental in quantifying the inhibitory potential of dihydroxynaphthoic acid derivatives. These studies typically determine key parameters such as the half-maximal inhibitory concentration (IC₅₀), the inhibition constant (Kᵢ), and the dissociation constant (Kᴅ).
The IC₅₀ value represents the concentration of an inhibitor required to reduce the enzyme activity by half. For example, the IC₅₀ values for the inhibition of B. microti growth in vitro by DBHCA and DHNA were determined to be 84.83 µM and 85.65 µM, respectively. researchgate.net
The inhibition constant, Kᵢ, provides a measure of the inhibitor's binding affinity to the enzyme. For some substituted dihydroxynaphthoic acids, dissociation constants (which can be related to Kᵢ) as low as 50 nM have been observed, indicating potent inhibition. nih.gov All these inhibitors act competitively with respect to the binding of NADH. nih.gov
The Michaelis constant (Kₘ) is another important kinetic parameter, representing the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ). While not a direct measure of inhibitor potency, it is crucial for characterizing the enzyme and understanding the type of inhibition. For instance, the Kₘ values for LDH from the plateau pika were determined for both the forward and reverse reactions. nih.gov
| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity vs. Human LDH | Reference |
| 3,5-dihydroxy-2-naphthoic acid (DHNA) | Babesia microti LDH (rBmLDH) | 85.65 | ~5,000-fold | researchgate.net |
| 1,6-dibromo-2-hydroxynapthalene-3-carboxylic acid (DBHCA) | Babesia microti LDH (rBmLDH) | 84.83 | ~109-fold | researchgate.net |
Surface Plasmon Resonance (SPR) Assays for Binding Kinetics (Association and Dissociation Constants)
Surface Plasmon Resonance (SPR) is a powerful technique used to study the real-time binding kinetics of molecules, providing data on both the association (kₐ) and dissociation (kₑ) rates of an inhibitor to its target enzyme. nih.govnih.gov From these rates, the equilibrium dissociation constant (Kᴅ) can be calculated, which is a direct measure of binding affinity. nih.gov
While specific SPR data for the binding of ethyl 3,5-dihydroxy-2-naphthoate to LDH is not detailed in the provided search results, the methodology is highly relevant. SPR assays are widely used in drug discovery to characterize the binding of small molecule inhibitors to protein targets. nih.gov The technique allows for a detailed understanding of the molecular interactions, which is crucial for optimizing lead compounds.
Role in Menaquinone Biosynthesis Pathway Inhibition via Dihydroxynaphthoate Prenyltransferase (MenA)
Naphthoate derivatives have also been investigated for their role in inhibiting the menaquinone (Vitamin K₂) biosynthesis pathway, a critical metabolic route in many bacteria, including Mycobacterium tuberculosis. nih.govnih.govrsc.org A key enzyme in this pathway is 1,4-dihydroxy-2-naphthoate prenyltransferase, commonly known as MenA. nih.govnih.govplos.orgresearchgate.net
Characterization of MenA Enzyme Activity and Substrate Specificity (e.g., 1,4-Dihydroxy-2-Naphthoate as Substrate)
MenA catalyzes the transfer of a polyprenyl group from a polyprenyl diphosphate (B83284) to the substrate 1,4-dihydroxy-2-naphthoate (DHNA). nih.govuniprot.org This enzymatic reaction is a crucial step in the formation of menaquinone. nih.govnih.govplos.orgresearchgate.net
Studies on MenA from various organisms have revealed important characteristics. For instance, MenA from Micrococcus luteus demonstrates broad specificity for the prenyl-donating substrate, accepting prenyl pyrophosphates with chain lengths from C₁₅ to C₄₅. nih.gov However, it shows strict specificity for the aromatic substrate, with 1,4-dihydroxy-2-naphthoate being the preferred substrate. nih.gov
The MenA enzyme from Mycobacterium tuberculosis is dependent on a divalent cation, with Mg²⁺ being the most effective, and exhibits optimal activity at a pH of 8.5. nih.govnih.govplos.orgresearchgate.net The apparent Kₘ values for DHNA and farnesyl diphosphate (a prenyl donor) were determined to be 8.2 µM and 4.3 µM, respectively. nih.govnih.govplos.orgresearchgate.net
Identification and Evaluation of MenA Enzyme Inhibitors through In Vitro Enzymatic Assays
In vitro enzymatic assays are the primary method for identifying and evaluating inhibitors of the MenA enzyme. databiotech.co.ilbellbrooklabs.comyoutube.com These assays typically measure the formation of the product, demethylmenaquinone, in the presence of potential inhibitors.
A variety of compounds have been identified as MenA inhibitors. For example, a series of chiral molecules designed based on the structure of aurachin RE, a known MenA inhibitor, were synthesized and evaluated. nih.govnih.gov These studies led to the identification of novel MenA inhibitors with significant potency against non-replicating M. tuberculosis. nih.govnih.gov
The development of simplified MenA assays, such as those using HPLC to quantify the product, has facilitated the screening of large numbers of compounds. nih.gov These screening efforts have identified numerous molecules that exhibit inhibitory activity against MenA, providing a basis for the development of new antibacterial agents. nih.gov
| Enzyme | Substrate | Apparent Kₘ (µM) | Optimal pH | Divalent Cation Requirement | Reference |
| Mycobacterium tuberculosis MenA | 1,4-dihydroxy-2-naphthoate (DHNA) | 8.2 | 8.5 | Mg²⁺ | nih.govnih.govplos.orgresearchgate.net |
| Mycobacterium tuberculosis MenA | Farnesyl diphosphate | 4.3 | 8.5 | Mg²⁺ | nih.govnih.govplos.orgresearchgate.net |
Anti-Microbial Activity Profiling in In Vitro Growth Inhibition Assays (e.g., against Mycobacterium tuberculosis, Gram-positive pathogens)
Naphthoate derivatives, particularly naphthoquinones, have demonstrated significant antimicrobial activity against a range of pathogens in laboratory settings. Studies focusing on Mycobacterium tuberculosis and various Gram-positive bacteria have been particularly revealing.
Naphthoquinones such as 7-methyljuglone (B1678795) and shinanolone, isolated from Euclea natalensis, have shown notable activity against Mycobacterium tuberculosis and Mycobacterium bovis, with Minimum Inhibitory Concentration (MIC) values as low as 0.50 µg/mL. researchgate.net Further investigations into novel antibiotics have shown that compounds like SPR719, an aminobenzimidazole, are effective against nontuberculous mycobacteria such as Mycobacterium ulcerans, with MICs ranging from 0.125–0.25 μg/ml, which is comparable to or better than standard antibiotics like rifampicin. plos.org
Derivatives of 1,4-naphthoquinone (B94277) have been synthesized and tested against Gram-positive pathogens like Staphylococcus aureus. nih.gov Many of these synthesized compounds exhibited strong antibacterial properties. nih.gov The natural naphthoquinone, juglone (B1673114), was identified as having the most potent activity against S. aureus. nih.gov The MIC values for the broader class of 1,4-naphthoquinone derivatives were found to be in the range of 15.625 to 500 µmol/L. nih.gov
| Compound/Derivative Class | Target Organism | MIC Range (µg/mL) | Reference |
|---|---|---|---|
| 7-methyljuglone | Mycobacterium tuberculosis, M. bovis | As low as 0.50 | researchgate.net |
| Shinanolone | Mycobacterium tuberculosis, M. bovis | As low as 3.74 | researchgate.net |
| SPR719 | Mycobacterium ulcerans | 0.125 - 0.25 | plos.org |
| 1,4-Naphthoquinone Derivatives | Staphylococcus aureus | 15.625 - 500 (µmol/L) | nih.gov |
Mechanistic Elucidation of Biological Effects at the Molecular Level
Understanding the precise molecular interactions and pathway disruptions caused by naphthoate derivatives is crucial for comprehending their biological effects. Research has focused on identifying the specific enzymes they inhibit and the broader biochemical pathways they modulate.
The inhibitory action of bioactive compounds is often rooted in their ability to bind to specific enzymes, preventing them from carrying out their normal functions. The structural analysis of enzyme-ligand complexes provides a detailed picture of this inhibition.
Using X-ray crystallography and other structural biology techniques, researchers can visualize how an inhibitor fits into the active site of an enzyme. For example, the study of the natural product borrelidin (B54535) has shown that a single molecule can simultaneously occupy four distinct subsites within the catalytic domain of threonyl-tRNA synthetase (ThrRS). researchgate.net This includes the binding sites for all three substrates—amino acid, ATP, and tRNA—and a fourth "orthogonal" subsite created upon binding. researchgate.net This quadrivalent inhibition provides a potent and redundant mechanism for shutting down protein synthesis. researchgate.net The inhibitor is deeply buried in an induced-fit pocket, forming specific hydrogen bonds and other interactions with key amino acid residues. researchgate.net
Similarly, structural studies of the inhibitor suramin (B1662206) bound to the transcription factor NF-Y revealed that it binds to the histone fold domains of the protein, thereby preventing it from binding to DNA. nih.gov Such analyses, which provide atomic-level detail, are critical for understanding the basis of inhibition and for the rational design of more specific and potent inhibitors. nih.gov
In the context of naphthoquinones, mechanistic studies of juglone revealed that its antibacterial effect stems from its ability to inhibit the RecA enzyme, which is critical for DNA self-repair in bacteria. nih.gov By hindering this repair mechanism, juglone compromises the bacterium's ability to recover from DNA damage. nih.gov
Beyond inhibiting single enzymes, naphthoate derivatives can exert their biological effects by modulating entire biochemical pathways.
A key example is the o-succinylbenzoate (OSB) pathway, which is essential for the biosynthesis of menaquinone (vitamin K2) in most bacteria and phylloquinone in plants. nih.gov The central molecule in this pathway, 1,4-dihydroxy-2-naphthoate (DHNA), is a direct precursor to the naphthalenoid ring structure of these vital quinones. nih.gov By targeting enzymes within this pathway, compounds can disrupt the production of menaquinone, which plays a crucial role in the electron transport chain and, consequently, in cellular energy production.
In parasites, naphthoquinone derivatives have been shown to exert their activity through a multi-target mechanism. nih.gov Parasites, like the malaria-causing Plasmodium falciparum, have complex life cycles with distinct biochemical needs. nih.govnih.gov Disrupting key pathways, such as those involved in protein stability, RNA metabolism, or energy supply, can lead to parasite cell death. nih.gov Some naphthoquinones are known to interfere with the parasite's electron transport chain and ATP synthesis, effectively starving it of energy. nih.gov The ability of these compounds to act on multiple targets simultaneously makes them effective antiparasitic agents. nih.govnih.gov
Advanced Material Science and Application Research Non Biological/non Clinical
Development as Fluorescent Dyes and Photosensitizers (General Naphthoate Esters)
The naphthalene (B1677914) ring system is a well-established fluorophore, and its derivatives, including naphthoate esters and naphthalimides, have been extensively investigated as fluorescent dyes. elsevierpure.com These compounds are known for their high quantum yields and sensitivity to the local environment, making them valuable as probes and labels. The fluorescence properties are often tunable by the introduction of various functional groups onto the naphthalene core.
In the context of photosensitizers, which are molecules that generate reactive oxygen species upon light irradiation, naphthalene-based structures are also of interest. nih.gov Naphthoquinone-based esters, for instance, have been synthesized and evaluated as blue-light-sensitive photoinitiators. researchgate.net While these studies provide a proof-of-concept for the utility of the naphthoate scaffold, specific data on the fluorescent and photosensitizing properties of ethyl 3,5-dihydroxy-2-naphthoate are not available. The presence of two hydroxyl groups on the naphthalene ring would be expected to significantly influence the photophysical properties, such as absorption and emission wavelengths, as well as the quantum yield, but detailed characterization is yet to be reported.
Exploration of Potential in Optoelectronics and Photonics Applications
The field of optoelectronics, which includes devices like organic light-emitting diodes (OLEDs), has benefited from the electronic properties of various naphthalene derivatives. The aromatic nature of the naphthalene core provides good charge transport characteristics, which is a crucial requirement for active materials in these devices. Research has been conducted on naphthyl-substituted compounds for applications in OLEDs, though these studies have not specifically focused on dihydroxy-naphthoate esters.
The potential for a compound like ethyl 3,5-dihydroxy-2-naphthoate in this area would depend on its thin-film forming properties, charge mobility, and electroluminescence efficiency. The hydroxyl and ester functional groups would play a significant role in intermolecular interactions, which in turn affect the solid-state packing and electronic properties. Without experimental data, any potential for this specific compound in optoelectronics remains speculative.
Research into Chemosensing Capabilities and Mechanisms
Naphthalene-based fluorescent compounds have been successfully employed as chemosensors for the detection of various analytes, including metal ions. The mechanism of sensing often relies on the modulation of the fluorescence signal upon binding of the analyte to a receptor unit attached to the naphthalene fluorophore. This can manifest as an enhancement ("turn-on") or quenching ("turn-off") of the fluorescence.
For ethyl 3,5-dihydroxy-2-naphthoate, the two hydroxyl groups and the ester moiety could potentially act as a binding site for certain ions or molecules. The binding event would likely perturb the electronic structure of the naphthalene ring, leading to a change in its fluorescence properties. However, no studies have been published that explore the chemosensing capabilities of this specific compound. The design and synthesis of a chemosensor based on this structure would require a systematic investigation of its binding affinity and selectivity towards different target analytes.
Future Research Directions for Ethyl 3,5 Dihydroxy 2 Naphthoate
Rational Design and Synthesis of Novel Analogs with Tailored Biological or Material Properties
The synthesis of novel analogs of ethyl 3,5-dihydroxy-2-naphthoate is a crucial step in exploring its full potential. The parent compound, 3,5-dihydroxy-2-naphthoic acid, has been identified as a promising lead compound, notably as an inhibitor of Babesia microti lactate (B86563) dehydrogenase (BmLDH), an essential enzyme for the parasite's survival. nih.govacs.orgresearchgate.net This provides a clear starting point for the rational design of new derivatives.
Future synthetic strategies could involve:
Alterations to the Ethyl Ester Group: The ethyl ester itself can be varied. Synthesis of a library of esters with different alkyl or aryl groups could fine-tune the compound's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME) profile.
Substitution on the Naphthalene (B1677914) Ring: The naphthalene core offers several positions for the introduction of substituents. Halogens, nitro groups, or small alkyl chains could be incorporated to explore structure-activity relationships (SAR) in greater detail. General strategies for creating analogs of bioactive natural products, such as diverted total synthesis, could be employed. rsc.org
The synthesis of these new analogs would likely start from 3,5-dihydroxy-2-naphthoic acid, with esterification being a key step. Standard esterification procedures, such as Fischer-Speier esterification or using coupling agents, could be optimized for this specific substrate.
Application of Advanced Mechanistic Studies Utilizing High-Resolution Structural Techniques
A deep understanding of how ethyl 3,5-dihydroxy-2-naphthoate and its analogs interact with their biological targets is essential for optimizing their properties. High-resolution structural techniques are indispensable for elucidating these mechanisms.
Key areas for future investigation include:
X-ray Crystallography: Co-crystallization of promising analogs with their target proteins, such as BmLDH, would provide atomic-level insights into the binding mode. This information is invaluable for structure-based drug design, allowing for the rational modification of the ligand to enhance binding affinity and selectivity. While direct X-ray data for ethyl 3,5-dihydroxy-2-naphthoate is not available, studies on other naphthalene derivatives demonstrate the feasibility of this approach. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques can be used to study the solution-state conformation of ethyl 3,5-dihydroxy-2-naphthoate and its analogs. Furthermore, NMR can be employed to investigate ligand-protein interactions, providing information on which parts of the molecule are in close contact with the target. Studies on the protonation and tautomerism of dihydroxynaphthalenes using NMR highlight the power of this technique in understanding the behavior of these molecules in different environments. researchgate.netresearchgate.net
Discovery and Characterization of Novel Chemical Transformations
Exploring the reactivity of the ethyl 3,5-dihydroxy-2-naphthoate scaffold can lead to the discovery of novel chemical transformations and the synthesis of unique molecular architectures. The electron-rich dihydroxynaphthalene core and the ester functionality offer multiple avenues for chemical exploration.
Future research could focus on:
Oxidative Dearomatization: Recent advances have shown that iron catalysts can perform syn-dihydroxylation of naphthalenes, overcoming their aromatic stability. acs.org Applying such methods to ethyl 3,5-dihydroxy-2-naphthoate could yield novel, densely functionalized, non-aromatic scaffolds with potential biological activity.
Electrophilic Aromatic Substitution: The reactivity of the naphthalene ring towards electrophiles could be systematically investigated to introduce a variety of functional groups at specific positions, further expanding the chemical space of accessible analogs.
Transformations of the Hydroxyl Groups: The phenolic hydroxyl groups can participate in a range of reactions, including O-alkylation, O-acylation, and the formation of ethers and esters, providing a rich platform for derivatization.
Development of Highly Sensitive and Selective Analytical Methods for Complex Systems
As novel analogs of ethyl 3,5-dihydroxy-2-naphthoate are developed and tested, the need for sensitive and selective analytical methods to detect and quantify these compounds in complex biological matrices will become critical.
Future efforts in this area should include:
High-Performance Liquid Chromatography (HPLC): The development of robust HPLC methods, likely coupled with mass spectrometry (LC-MS), will be essential for pharmacokinetic studies. These methods would allow for the precise measurement of the compound and its metabolites in plasma, urine, and tissues. The analysis of other phenolic compounds in biological samples provides a solid methodological basis. nih.govnih.gov
Capillary Electrophoresis (CE): CE offers an alternative separation technique that can be particularly useful for charged or highly polar analogs.
Spectrophotometric and Fluorometric Methods: For initial high-throughput screening or specific applications, the development of colorimetric or fluorescent assays could provide a rapid and cost-effective way to quantify the compound.
The extraction of these compounds from biological samples will also require optimization, with techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) being primary candidates. semanticscholar.org
Implementation of Predictive Modeling and Machine Learning in Naphthoate Research and Drug Discovery
Computational approaches are poised to revolutionize drug discovery, and their application to ethyl 3,5-dihydroxy-2-naphthoate research could significantly accelerate the development of new drug candidates.
Future computational research should encompass:
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be developed to correlate the structural features of a series of analogs with their biological activity. ijpsonline.comresearchgate.net This can help in predicting the activity of yet-to-be-synthesized compounds and prioritizing synthetic efforts.
Molecular Docking: Docking simulations can predict the binding orientation of ethyl 3,5-dihydroxy-2-naphthoate analogs within the active site of a target protein. nih.govresearchgate.net This information can guide the rational design of more potent inhibitors.
Machine Learning (ML) and Artificial Intelligence (AI): ML algorithms can be trained on existing data to predict various properties of new analogs, including their biological activity, ADME properties, and potential toxicity. patsnap.compreprints.org As more data becomes available, these models can become increasingly accurate, guiding the lead optimization process more efficiently. acs.orgstanford.edu
By integrating these predictive modeling techniques, researchers can navigate the vast chemical space of possible analogs more effectively, reducing the time and cost associated with drug discovery.
Q & A
Synthesis and Optimization
Basic: What are the standard methodologies for synthesizing ethyl 3,5-dihydroxy-2-naphthoate, and how can reaction conditions be optimized for yield improvement? Answer: Synthesis typically involves esterification of 3,5-dihydroxy-2-naphthoic acid using ethanol under acid catalysis (e.g., sulfuric acid). Optimization requires systematic variation of parameters: temperature (60–100°C), molar ratios (acid:alcohol = 1:3–1:6), and reaction time (4–12 hours). Yield can be monitored via HPLC or NMR to identify side products like unreacted acid or over-esterified derivatives .
Advanced: How can alternative pathways (e.g., enzymatic esterification or microwave-assisted synthesis) address limitations of traditional acid-catalyzed methods? Answer: Enzymatic methods using lipases (e.g., Candida antarctica) in non-aqueous solvents reduce side reactions and improve selectivity. Microwave synthesis reduces reaction time (e.g., 30 minutes at 80°C) while maintaining yield. Comparative studies should include green chemistry metrics (E-factor, atom economy) and purity analysis via LC-MS .
Analytical Characterization
Basic: Which spectroscopic techniques are most effective for confirming the structure of ethyl 3,5-dihydroxy-2-naphthoate? Answer: Use a combination of:
- FT-IR : Confirm ester carbonyl (C=O stretch ~1700 cm⁻¹) and hydroxyl groups (broad peak ~3200–3500 cm⁻¹).
- ¹H NMR : Identify ethyl group protons (triplet at δ 1.2–1.4 ppm for CH₃, quartet at δ 4.1–4.3 ppm for CH₂) and aromatic protons (δ 6.5–8.5 ppm).
- LC-MS : Verify molecular ion peak (m/z = 246.22 for C₁₃H₁₂O₄) .
Advanced: How can computational modeling (e.g., DFT) predict spectroscopic signatures and validate experimental data? Answer: Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level simulate NMR chemical shifts and IR vibrations. Compare computed vs. experimental data to identify discrepancies caused by solvent effects or conformational flexibility .
Stability and Degradation
Basic: What environmental factors (pH, light, temperature) most significantly impact the stability of ethyl 3,5-dihydroxy-2-naphthoate? Answer: Stability studies should test:
- pH : Hydrolysis rates in acidic (pH < 3) vs. alkaline (pH > 9) conditions via UV-Vis kinetics.
- Light : Photodegradation under UV/visible light (e.g., 254 nm) monitored by HPLC.
- Temperature : Accelerated degradation at 40–60°C to model shelf life .
Advanced: How can QSAR models predict degradation pathways and guide stabilization strategies? Answer: Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., electron-donating hydroxyl groups) with hydrolysis rates. Use molecular descriptors like Hammett constants to design derivatives with enhanced stability .
Biological Interactions
Basic: What in vitro assays are suitable for assessing the bioactivity of ethyl 3,5-dihydroxy-2-naphthoate (e.g., antioxidant or enzyme inhibition)? Answer: Standard assays include:
- DPPH/ABTS : Antioxidant activity via radical scavenging.
- Enzyme inhibition : Kinetics with tyrosinase or COX-2 using spectrophotometric methods.
- Cytotoxicity : MTT assay on cell lines (e.g., HepG2) to establish IC₅₀ values .
Advanced: How can metabolomics or proteomics elucidate mechanistic pathways of bioactivity? Answer: Untargeted LC-MS metabolomics identifies endogenous metabolites altered by treatment (e.g., glutathione depletion). SILAC-based proteomics quantifies differential protein expression (e.g., Nrf2 pathway activation) .
Data Contradictions
Advanced: How to resolve contradictions in reported bioactivity or stability data across studies? Answer: Conduct meta-analysis with inclusion criteria: purity (>95%), solvent system (e.g., DMSO vs. aqueous), and assay protocols. Use statistical tools (e.g., ANOVA) to identify confounding variables. Replicate key studies under controlled conditions .
Regulatory and Safety Considerations
Basic: What purity thresholds and analytical standards are required for preclinical studies? Answer: Purity ≥95% (HPLC), with residual solvent levels (e.g., ethanol <5000 ppm) per ICH Q3C guidelines. Include Certificate of Analysis (CoA) with batch-specific data .
Advanced: How to design ecotoxicological assessments for environmental risk evaluation? Answer: Follow OECD Test Guidelines:
- Daphnia magna acute toxicity (OECD 202).
- Algal growth inhibition (OECD 201).
- Bioaccumulation potential via log Kow measurements .
Application in Material Science
Advanced: Can ethyl 3,5-dihydroxy-2-naphthoate serve as a ligand in coordination polymers, and how does its structure influence material properties? Answer: The hydroxyl and ester groups enable chelation with metals (e.g., Cu²⁺, Fe³⁺). X-ray crystallography and TGA analyze polymer stability, while DFT models predict topology-property relationships (e.g., porosity for gas storage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
